Product packaging for 3-Ethoxypyridine(Cat. No.:CAS No. 14773-50-3)

3-Ethoxypyridine

Cat. No.: B173621
CAS No.: 14773-50-3
M. Wt: 123.15 g/mol
InChI Key: URMFHFVYCDGDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxypyridine (CAS 14773-50-3) is a versatile chemical compound and a valuable intermediate in the synthesis of a variety of biologically active molecules . Its structure, featuring a pyridine ring and an ethoxy group, makes it a useful building block in medicinal and agrochemical research . Pyridine derivatives are considered an important synthetic strategy in drug discovery due to their diverse therapeutic properties and their ability to improve the pharmacokinetic characteristics of lead molecules, particularly by enhancing solubility and bioavailability . Research into this compound and its derivatives often explores regioselective reactions. For instance, its close analogue, 3-methoxypyridine, is used in directed ortho-metalation strategies to generate lithiated intermediates for the synthesis of more complex, substituted derivatives . Furthermore, related compounds like 4-Bromo-3-ethoxypyridine are widely employed as key intermediates in the synthesis of potential anti-inflammatory and analgesic drugs, as well as herbicides and fungicides . The broader class of 3-hydroxypyridine derivatives is known for significant pharmacological activity. For example, the derivative etoxidol has demonstrated a pronounced neuroprotective effect in experimental models, such as reducing neurological deficits and improving survival rates in a hemorrhagic stroke model in rats . This compound is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B173621 3-Ethoxypyridine CAS No. 14773-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-9-7-4-3-5-8-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMFHFVYCDGDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879121
Record name 3-Ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14773-50-3
Record name 3-Ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Ethoxypyridine and Its Functionalized Analogues

Regioselective Synthesis of 3-Ethoxypyridine Scaffolds

The controlled synthesis of substituted this compound scaffolds is crucial for accessing target molecules with precise functionalities. Regioselectivity, the ability to control the position of chemical modification, is paramount. Methodologies such as directed ortho-metalation and multicomponent reactions offer powerful solutions for achieving this control.

Directed Ortho-Metalation Strategies for this compound Derivatization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org In this process, a directing metalating group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho-position. The ethoxy group in this compound can act as a DMG, directing functionalization to the C2 and C4 positions.

Research on the closely related analogue, 3-methoxypyridine (B1141550), demonstrates this principle effectively. The reaction of 3-methoxypyridine with lithium reagents like n-BuLi or lithium diisopropylamide (LDA) at low temperatures generates lithiated intermediates in situ. clockss.org These intermediates can then be quenched with various electrophiles to yield a range of 2-substituted or 4-substituted derivatives. clockss.org The choice of base and reaction conditions can influence the regioselectivity between the C2 and C4 positions. For instance, the use of a hindered lithiating reagent such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) can help avoid unwanted addition to the pyridine (B92270) ring's C=N bond. clockss.org

A related strategy involves the DoM of an isomer, 2-ethoxypyridine (B84967), to produce a highly versatile synthetic intermediate. worktribe.com A directed ortho-metalation reaction on 2-ethoxypyridine can be used to synthesize 2-ethoxy-3-pyridylboronic acid on a large scale. worktribe.comresearchgate.net This boronic acid is a valuable reagent for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of 2-ethoxy-3-aryl/heteroaryl-pyridines in high yields. worktribe.com

Starting Material AnalogPosition of MetalationReagentElectrophileProduct TypeReference
3-MethoxypyridineC4n-BuLiVarious4-Substituted-3-methoxypyridine clockss.org
2,3-DimethoxypyridineC4n-BuLiVarious4-Substituted-2,3-dimethoxypyridine clockss.org
2-EthoxypyridineC3BuLi then B(OiPr)₃-2-Ethoxy-3-pyridylboronic acid worktribe.com

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and intermediate isolation steps. organic-chemistry.orgnih.gov Several MCRs developed for the synthesis of polysubstituted pyridines can be adapted to produce this compound scaffolds.

A notable example is the three-component heteroannulation reaction. This method involves the one-pot reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. organic-chemistry.org The reaction proceeds under mild, acid-free conditions with complete regiocontrol, offering excellent yields of up to 98%. organic-chemistry.org By selecting a 1,3-dicarbonyl compound containing an ethoxy group at the appropriate position, this method could be tailored for the synthesis of this compound derivatives.

Another powerful approach is a one-pot, four-component reaction for synthesizing pyridine derivatives, which can be performed using either conventional heating or microwave irradiation. nih.gov This method involves the reaction of a formylphenyl derivative, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate. nih.gov The use of MCRs provides a convergent and diversity-oriented pathway to complex pyridine structures from simple starting materials. mdpi.com

Reaction TypeComponentsKey FeaturesReference
Three-component HeteroannulationAlkynone, 1,3-dicarbonyl compound, Ammonium acetateMild conditions, acid-free, high regioselectivity and yield. organic-chemistry.org
Four-component ReactionFormylphenyl derivative, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetateCan be enhanced by microwave irradiation; good for creating diversity. nih.gov
Base-Promoted AnnulationAromatic terminal alkynes, BenzamideTransition-metal-free, one-pot procedure. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

A notable green approach is the solvent- and halide-free C-H functionalization of pyridine N-oxides. rsc.org In a study on 3-substituted pyridine N-oxides, including the analogous 3-methoxypyridine N-oxide, a reaction with dialkylcyanamides proceeded with high regioselectivity. The C-H functionalization occurred exclusively to provide 5-substituted pyridine-2-yl ureas in good yields. rsc.org This method avoids halogenated intermediates and organic solvents, representing a significant environmental improvement. For 3-methoxypyridine N-oxide, the reaction required heating at 60 °C for 5 hours to achieve full conversion, yielding the product in 72%. rsc.org

Microwave-assisted synthesis is another tool that aligns with green chemistry principles. nih.gov It often leads to dramatically shorter reaction times, improved yields, and can enable reactions to proceed under solvent-free conditions, thereby reducing energy consumption and waste. The four-component synthesis of pyridine derivatives mentioned previously benefits significantly from microwave irradiation, which provides better yields in shorter times compared to conventional heating. nih.gov

Green MethodologyAnalogous Starting MaterialReagentsKey AdvantageReference
C-H Functionalization3-Methoxypyridine N-oxideDialkylcyanamidesSolvent- and halide-free, high regioselectivity. rsc.org
Microwave-Assisted MCRGeneral Pyridine SynthesisVarious componentsShorter reaction times, improved yields. nih.gov

Synthesis of Halogenated this compound Derivatives

Halogenated pyridines are critical intermediates in organic synthesis, primarily for their utility in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Several methods exist for the introduction of halogen atoms onto the this compound ring.

One effective route is through the directed metalation strategies discussed earlier. After regioselective lithiation of an alkoxypyridine at a specific position, the resulting organolithium intermediate can be quenched with an electrophilic halogen source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane for bromination. arkat-usa.org This was demonstrated in the synthesis of 2-bromo-4-methoxypyridine (B110594) from 4-methoxypyridine. arkat-usa.org

Metal-halogen exchange is another powerful technique. arkat-usa.org Starting with a di-halogenated pyridine, treatment with n-BuLi at low temperatures can selectively replace one halogen atom with lithium. Subsequent reaction with an electrophile introduces a new functional group, leaving the second halogen available for further reactions. For example, treating 2,5-dibromo-4-methoxypyridine (B2608117) with n-BuLi followed by a DMF quench yielded an aldehyde at the 5-position. arkat-usa.org

Furthermore, the reactivity of existing halogenated ethoxypyridines is of interest. Research has shown that in compounds like 3-bromo-4-ethoxypyridine, the bromine atom can be readily displaced by nucleophiles. researchgate.net

MethodologyAnalogous Starting MaterialKey ReagentsProduct TypeReference
Directed Lithiation & Halogenation4-MethoxypyridineBuLi-LiDMAE, C₂Br₂Cl₄2-Bromo-4-methoxypyridine arkat-usa.org
Metal-Halogen Exchange2,5-Dibromo-4-methoxypyridinen-BuLi, Electrophile (e.g., DMF)Functionalized bromomethoxypyridine arkat-usa.org
Nucleophilic Substitution3-Bromo-4-ethoxypyridineLithium piperididePiperidino-ethoxypyridine researchgate.net

Synthesis of Amino-3-Ethoxypyridine Derivatives

Amino-substituted pyridines are important precursors for a wide range of biologically active molecules. The synthesis of amino-3-ethoxypyridine derivatives can be achieved through several reliable methods.

A highly efficient method for the amination of halopyridines is the copper-catalyzed reaction with aqueous ammonia (B1221849). rsc.org Using a catalytic system of Cu₂O with N,N'-dimethylethylenediamine (DMEDA) as a ligand in ethylene (B1197577) glycol, various bromopyridines can be converted to their corresponding aminopyridines in excellent yields. rsc.org This protocol is robust and could be directly applied to a suitable halogenated this compound derivative.

Another classic and widely used approach is the reduction of a corresponding nitro-substituted pyridine. The synthesis of 2,3-diamino-6-methoxypyridine (B1587572) illustrates this strategy. google.com The process involves the catalytic reduction of 2-amino-6-methoxy-3-nitropyridine. google.com This implies a two-step sequence for a simple this compound: first, nitration of the ring, followed by reduction of the nitro group to an amine using reagents such as catalytic hydrogenation (e.g., Pd/C with H₂) or metal-acid systems (e.g., SnCl₂/HCl).

MethodologyPrecursor TypeKey ReagentsProduct TypeReference
Copper-Catalyzed AminationBromo-3-ethoxypyridineCu₂O, DMEDA, NH₃·H₂OAmino-3-ethoxypyridine rsc.org
Nitro Group ReductionNitro-3-ethoxypyridinePd/C, H₂ or SnCl₂/HClAmino-3-ethoxypyridine google.com

Synthesis of Nitro-3-Ethoxypyridine N-Oxide Derivatives

Pyridine N-oxides are versatile intermediates that exhibit unique reactivity compared to their parent pyridines. arkat-usa.org The synthesis of nitro-3-ethoxypyridine N-oxide is typically a two-step process involving N-oxidation followed by electrophilic nitration.

First, the nitrogen atom of this compound is oxidized to form the N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid (H₂O₂/AcOH) or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

Second, the resulting this compound N-oxide is subjected to nitration. The N-oxide group is strongly activating and directs electrophiles to the C4 (para) and C2 (ortho) positions. Studies on the nitration of 3-substituted pyridine N-oxides, such as 3-fluoropyridine (B146971) N-oxide, show that the directing effect of the N-oxide function predominates, leading to the introduction of a nitro group at the 4-position. rsc.org Similarly, nitration of 2- or 3-substituted pyridine-N-oxides with fuming nitric acid and sulfuric acid also results in the introduction of a nitro group at the 4-position. researchgate.net This indicates that nitration of this compound N-oxide would be expected to regioselectively yield 3-ethoxy-4-nitropyridine N-oxide.

StepTransformationTypical ReagentsExpected ProductReference
1N-Oxidationm-CPBA or H₂O₂/AcOHThis compound N-oxide arkat-usa.org
2NitrationFuming HNO₃, H₂SO₄3-Ethoxy-4-nitropyridine N-oxide researchgate.netrsc.org

Synthesis of this compound Conjugates and Hybrid Systems

The conjugation of the this compound scaffold to other molecular entities to form hybrid systems is a key strategy in medicinal chemistry and materials science. These conjugates are designed to merge the physicochemical properties of the this compound moiety with the functional characteristics of other molecules, such as pharmacophores or chromophores. Advanced synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have become instrumental in constructing these complex architectures.

Palladium-Catalyzed N-Arylation for Conjugate Synthesis

The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of N-aryl pyridine derivatives. This methodology has been successfully applied to create conjugates of debenzeyldonepezil with various aryl bromides, including pyridine derivatives, to produce potent cholinesterase inhibitors. nih.gov While a specific analogue featuring a this compound moiety was not the primary focus, the optimized conditions provide a validated pathway for conjugating this compound-containing amines with aryl halides or vice-versa.

In a typical reaction, an amine is coupled with an aryl bromide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Optimization studies have shown that the choice of ligand and base is critical for achieving high yields. nih.gov For instance, the use of Mephos as a ligand with palladium(II) acetate [Pd(OAc)₂] as the catalyst and potassium tert-butoxide (t-BuOK) as the base in 1,4-dioxane (B91453) proved to be highly effective. nih.gov The reaction successfully coupled various aryl bromides, including substituted pyridines and quinolines, demonstrating the broad applicability of this method for creating diverse conjugate libraries. nih.gov

Table 1: Optimized Conditions for Palladium-Catalyzed N-Arylation This table is based on optimized conditions for the synthesis of N-aryl-debenzeyldonepezil analogues, which is applicable for the synthesis of this compound conjugates. nih.gov

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)t-BuOK (3)1,4-Dioxane90Low
2Pd(OAc)₂ (10)PCy₃ (20)t-BuOK (3)1,4-Dioxane90Low
3Pd(OAc)₂ (10) Mephos (20) t-BuOK (3) 1,4-Dioxane 90 89
4Pd(OAc)₂ (10)Mephos (20)NaOt-Bu (3)1,4-Dioxane9085
5Pd(OAc)₂ (10)Mephos (20)Cs₂CO₃ (3)1,4-Dioxane9078
6Pd(OAc)₂ (10)Mephos (20)t-BuOK (3)Toluene9075
7Pd(OAc)₂ (10)Mephos (20)t-BuOK (3)DME9068

Synthesis of Hybrid Systems for Biological Targeting

The this compound core can be incorporated into larger, more complex hybrid molecules designed as specific biological modulators. Research into γ-secretase modulators (GSMs) for potential Alzheimer's disease therapy provides a clear blueprint for such syntheses. nih.gov In this context, a 3-methoxypyridine derivative demonstrated a nearly 3-fold improvement in activity over its parent compound, highlighting the importance of the substituted pyridine ring. nih.gov The synthetic strategies are directly adaptable for the corresponding this compound analogues.

The synthesis of these hybrid systems often requires multi-step sequences. For example, to introduce a methoxypyridine B-ring into a core scaffold, a key intermediate such as 5-bromo-3-methoxypyridine is required. nih.gov This intermediate can then be coupled to the main scaffold using reactions like the Stille coupling, which involves an organotin reagent and a palladium catalyst, or the Suzuki coupling with a boronic acid derivative. nih.gov

A general sequence for creating a complex hybrid system involving a this compound moiety might involve:

Synthesis of a suitable brominated this compound intermediate.

Functionalization of the core scaffold to introduce a reactive group for cross-coupling (e.g., a boronic acid or an organotin moiety).

Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reaction) to link the this compound unit with the core scaffold.

For instance, the synthesis of a 3-methoxypyridine-containing GSM involved coupling tributyl(1-ethoxyvinyl) tin with a brominated precursor, followed by hydrolysis to form an acetyl group, which was then used to construct a pyrazole (B372694) ring system. nih.gov This demonstrates how the pyridine unit can be integrated into a larger heterocyclic framework.

Formation of Sulfonamide Conjugates

Another class of conjugates involves linking the this compound ring to a sulfonamide group. These functionalized analogues can serve as ligands in catalytic systems or as building blocks for pharmacologically active molecules. vulcanchem.com A patented three-step process for creating analogous pyridine sulfonamides provides a clear synthetic route. vulcanchem.com

The synthesis proceeds through the following stages:

Sulfhydrylation : A chloro-substituted ethoxypyridine is reacted with sodium hydrosulfide (B80085) (NaSH) in a polar solvent like DMF at high temperatures to yield a mercapto-ethoxypyridine. vulcanchem.com

Oxidation : The resulting thiol intermediate is oxidized using an agent like sodium hypochlorite (B82951) (NaOCl) in the presence of hydrochloric acid (HCl) to form the corresponding sulfonyl chloride. vulcanchem.com

Amination : The sulfonyl chloride is then reacted with ammonia or an amine to afford the final sulfonamide conjugate. vulcanchem.com

This approach allows for the introduction of the sulfonamide group, which can enhance solubility and provide hydrogen bonding capabilities, while the ethoxy group helps modulate lipophilicity and pharmacokinetic properties in potential drug candidates. vulcanchem.com

Table 2: Summary of Synthetic Methodologies for this compound Conjugates

Conjugate TypeKey ReactionReagents & ConditionsPurpose of Conjugate
N-Aryl ConjugateBuchwald-Hartwig CouplingPd(OAc)₂, Mephos, t-BuOK, 1,4-Dioxane, 90 °C nih.govCholinesterase Inhibitors nih.gov
Heterocyclic HybridStille or Suzuki CouplingPd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Organotin or Boronic Acid nih.govγ-Secretase Modulators nih.gov
Sulfonamide ConjugateOxidation & Amination1. NaSH; 2. NaOCl/HCl; 3. Ammonia vulcanchem.comCatalytic Ligands, Bioactive Molecules vulcanchem.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Ethoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on 3-Ethoxypyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. The mechanism typically involves the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group, proceeding through a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

In the case of pyridine (B92270), the ring nitrogen atom is highly electronegative, reducing the electron density of the ring system and making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the nitrogen atom, providing significant stabilization. stackexchange.com The 3-ethoxy group on the pyridine ring is an electron-donating group, which generally decreases the ring's electrophilicity and thus deactivates it towards SNAr compared to pyridines bearing electron-withdrawing substituents. However, SNAr reactions can still be achieved, often requiring activation of the pyridine ring or the use of highly reactive nucleophiles.

Phosphonates are organophosphorus compounds that serve as important phosphate (B84403) bioisosteres in medicinal chemistry. wikipedia.org The introduction of a phosphonate (B1237965) group onto a pyridine ring can be achieved through a nucleophilic substitution pathway. A metal-free approach for the C4-phosphonation of pyridines involves the activation of the pyridine ring with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). acs.org This activation enhances the electrophilicity of the pyridine ring, facilitating the nucleophilic addition of a phosphine (B1218219) oxide anion. The resulting sigma complex is then oxidized, typically with an organic oxidant like chloranil, to rearomatize the ring and yield the 4-phosphonated pyridine product. acs.org While this method has been demonstrated on a range of substituted pyridines, including those with electron-donating groups, its direct application to this compound would involve the activation of the ring to enable nucleophilic attack by the phosphine oxide. acs.org

Table 1: Key Steps in Lewis Acid-Mediated Phosphonation of Pyridines

Step Description Reagents Intermediate
1. Activation The pyridine nitrogen coordinates with a Lewis acid, increasing the electrophilicity of the ring. BF₃·OEt₂ Pyridine-BF₃ complex
2. Nucleophilic Attack A phosphine oxide anion adds to the activated ring, typically at the C4 position. Phosphine oxide, Base (e.g., tBuOK) Sigma Complex

| 3. Oxidation | The intermediate sigma complex is oxidized to restore aromaticity and form the final product. | Chloranil | 4-Phosphonated Pyridine |

Electrophilic Substitution Reactivity of this compound

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for SEAr, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This further increases the deactivation of the ring, making substitution even more difficult. rsc.org

When electrophilic substitution does occur, it preferentially takes place at the C3 and C5 positions (meta-substitution). quora.com This is because the cationic intermediates (Wheland intermediates) formed from attack at C2, C4, or C6 have a resonance structure that places a positive charge directly on the highly electronegative nitrogen atom, which is extremely unfavorable. quora.com

In this compound, two competing factors influence the regioselectivity of electrophilic substitution:

The Ring Nitrogen: Directs incoming electrophiles to the C3 and C5 positions.

The 3-Ethoxy Group: As an electron-donating group, it activates the ring and is an ortho, para-director, favoring substitution at the C2, C4, and C6 positions.

The outcome of an electrophilic substitution reaction on this compound is therefore highly dependent on the specific reaction conditions and the nature of the electrophile. The activating effect of the ethoxy group may allow for substitution to occur under milder conditions than those required for pyridine itself, with the regioselectivity being a complex interplay between these electronic effects.

Cross-Coupling Methodologies Involving this compound Precursors

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. sigmaaldrich.com These reactions typically involve a palladium catalyst to couple an organoboron compound with an organic halide or triflate. researchgate.net

While not a direct reaction of this compound, the Suzuki-Miyaura coupling of its isomer derivative, 2-ethoxy-3-pyridylboronic acid, is a relevant and important transformation for building complex molecular architectures. The coupling of 2-substituted pyridyl organoboranes can be challenging. nih.gov Several factors contribute to this difficulty, including the relatively slow rate of transmetalation and the propensity for the boronic acid to undergo protodeboronation, especially under basic reaction conditions. nih.gov

Despite these challenges, effective methods have been developed. Successful Suzuki-Miyaura couplings of 2-pyridyl nucleophiles often employ specialized catalyst systems. For instance, catalysts based on palladium precursors like Pd₂(dba)₃ combined with phosphite (B83602) or phosphine oxide ligands have shown high activity. nih.gov The choice of base is also critical, with milder bases such as potassium fluoride (B91410) (KF) often being preferred to minimize decomposition of the boronic acid. nih.gov These methodologies allow for the efficient coupling of 2-ethoxy-3-pyridylboronic acid with a range of aryl and heteroaryl bromides and chlorides, providing access to diverse biaryl structures.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Boronates

Component Example Reagent/Condition Purpose Reference
Palladium Catalyst Pd₂(dba)₃ / Ligand (e.g., phosphite) Catalyzes the C-C bond formation. nih.gov
Boron Reagent 2-Ethoxy-3-pyridylboronic Acid Nucleophilic partner. -
Electrophile Aryl/Heteroaryl Bromide or Chloride Electrophilic partner. nih.gov
Base Potassium Fluoride (KF) Promotes transmetalation. nih.gov

| Solvent | Dioxane | Reaction medium. | nih.gov |

C-H Functionalization Strategies for this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, as it avoids the need for pre-functionalization (e.g., halogenation or borylation) of the starting materials. rsc.org For pyridines, C-H functionalization presents regioselectivity challenges due to the presence of multiple, electronically distinct C-H bonds. nih.gov

The C2-H bond of pyridine is often the most acidic and sterically accessible to the nitrogen atom, making C2-functionalization relatively common via directed metalation or other mechanisms. nih.gov Achieving functionalization at more remote positions, such as C3 or C4, is more difficult but has been the focus of significant recent research. nih.gov

For this compound, the electronic influence of the ethoxy group would play a key role in directing C-H functionalization. The electron-donating nature of the ethoxy group could enhance the reactivity of the ortho (C2, C4) and para (C6) positions. Strategies could involve transition metal-catalyzed reactions where the regioselectivity is controlled by the catalyst, ligands, and electronic properties of the substrate. For example, palladium-catalyzed C-H arylation protocols have been developed for pyridines containing electron-withdrawing groups, demonstrating high regioselectivity at the C3 and C4 positions. nih.gov Adapting such methods to electron-rich substrates like this compound would be a key synthetic challenge.

Pyridyne Intermediate Generation and Subsequent Transformations

Pyridynes are highly reactive, neutral intermediates derived from pyridine by the formal removal of two adjacent substituents, resulting in a strained triple bond within the ring. wikipedia.org They are powerful synthons for the rapid construction of polysubstituted pyridines. nih.govrsc.org

A derivative of this compound, namely 3-chloro-2-ethoxypyridine (B70323), has been effectively used as a precursor for the generation of a 2-ethoxy-3,4-pyridyne intermediate. nih.govrsc.org The process involves a sequence of regioselective metalation and elimination steps.

The established pathway is as follows:

Regioselective Lithiation: Treatment of 3-chloro-2-ethoxypyridine with a strong base like n-butyllithium (n-BuLi) at low temperatures leads to deprotonation at the C4 position. rsc.org

Transmetalation: The resulting 4-lithiated species is treated with an organomagnesium halide (e.g., RMgBr·LiCl). This transmetalation generates a more stable mixed diorganomagnesium intermediate. rsc.org

Pyridyne Formation: Upon warming, this intermediate undergoes elimination of a magnesium salt to generate the transient 2-ethoxy-3,4-pyridyne. nih.gov

Regioselective Trapping: The pyridyne is immediately trapped in situ by the organomagnesium species present in the reaction mixture. This addition occurs with high regioselectivity, with the nucleophilic 'R' group adding to the C4 position of the pyridyne. This selectivity can be rationalized by the aryne distortion model. nih.govnih.gov

Electrophilic Quench: The resulting 3-pyridylmagnesium species is then quenched with a variety of electrophiles (E-X), leading to the formation of highly functionalized 2,3,4-trisubstituted pyridines. rsc.org

This methodology enables a regioselective 3,4-difunctionalization of the pyridine core, providing a versatile route to complex pyridine derivatives. nih.gov

Table 3: Reaction Sequence for 3,4-Pyridyne Generation and Difunctionalization

Step Reactants Temperature Product/Intermediate Reference
Lithiation 3-Chloro-2-ethoxypyridine, n-BuLi -78 °C 4-Lithio-3-chloro-2-ethoxypyridine rsc.org
Transmetalation 4-Lithio intermediate, RMgBr·LiCl -78 °C 4-Magnesiated intermediate rsc.org
Elimination 4-Magnesiated intermediate Heating to 75 °C 2-Ethoxy-3,4-pyridyne nih.gov

| Trapping/Quench | Pyridyne, RMgBr·LiCl, Electrophile (E-X) | 75 °C | 2-Ethoxy-3-E-4-R-pyridine | rsc.org |

Oxidative and Reductive Transformations of this compound and Related Pyridines

The reactivity of the pyridine ring in this compound is significantly influenced by the electron-donating nature of the ethoxy group at the 3-position. This substituent affects the electron density of the aromatic system, thereby directing the outcomes of oxidative and reductive processes. While specific research on this compound is limited, the behavior of related 3-alkoxypyridines and other substituted pyridines provides a strong basis for understanding its transformative potential.

Oxidative Transformations

The primary oxidative transformation for pyridines involves the nitrogen atom, which is the most electron-rich and sterically accessible site for electrophilic attack.

The most common oxidative reaction for pyridines is the formation of pyridine N-oxides. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. wikipedia.orgorgsyn.org The nitrogen atom in the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. The presence of the electron-donating ethoxy group at the 3-position in this compound is expected to increase the nucleophilicity of the nitrogen atom, thus facilitating N-oxidation.

The general reaction for the N-oxidation of a 3-substituted pyridine is as follows:

For 3-substituted pyridines, the reaction with m-CPBA generally provides high yields of the corresponding N-oxides. arkat-usa.org The reaction is typically carried out in a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) at or below room temperature.

Table 1: General Conditions for N-Oxidation of 3-Substituted Pyridines

Oxidizing AgentSolvent(s)TemperatureTypical YieldReference(s)
m-CPBAChloroform, Dichloromethane0 °C to room temp.High arkat-usa.org
H₂O₂ / Acetic AcidAcetic Acid70-80 °CGood to Excellent umich.edu
Peracetic AcidAcetic Acid85 °CHigh orgsyn.org
Caro's acid (H₂SO₅)WaterRoom temp.Good arkat-usa.org

Note: The data in this table is based on the general reactivity of 3-substituted pyridines and is expected to be applicable to this compound.

Direct oxidation of the pyridine ring itself, leading to cleavage or the introduction of hydroxyl groups, is less common and requires more forceful conditions or specific catalytic systems. Such reactions are not as well-documented for simple alkoxypyridines.

Reductive Transformations

Reduction of the pyridine ring can lead to either partial reduction, yielding dihydropyridines or tetrahydropyridines, or complete saturation to form piperidines.

Catalytic hydrogenation is a widely used method for the complete reduction of the pyridine ring to a piperidine (B6355638) ring. This reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst. Common catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and rhodium oxide (Rh₂O₃). researchgate.netgoogle.com The choice of catalyst and reaction conditions can significantly influence the efficiency of the reduction.

Table 2: Catalysts and Conditions for the Hydrogenation of Substituted Pyridines

CatalystSolventPressure (H₂)TemperatureProductReference(s)
Rh₂O₃TFE5 bar40 °CSubstituted Piperidine researchgate.net
PtO₂Acetic Anhydride1 atm40 °CSubstituted Piperidine google.com
Iridium CatalystNot specifiedNot specifiedNot specifiedPiperidin-3-ones (from 3-hydroxypyridinium (B1257355) salts) nih.gov
HMPA/HSiCl₃Not specifiedN/ANot specifiedSubstituted Piperidine (from 3-carbonyl pyridines) nih.gov

Note: This table presents general conditions for the reduction of substituted pyridines. The specific conditions for this compound may vary.

The Birch reduction is a dissolving metal reduction that can be used to partially reduce aromatic rings. wikipedia.orgmasterorganicchemistry.comorganicreactions.org When applied to pyridine derivatives, it typically yields dihydropyridine (B1217469) products. The reaction is carried out using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849), usually with an alcohol as a proton source. atlanchimpharma.com For a pyridine with an electron-donating group like an alkoxy substituent, the reduction is expected to occur at the 2,5-positions, leading to a 2,5-dihydropyridine (B1254413) derivative. This method offers a pathway to partially saturated pyridine rings that are not accessible through catalytic hydrogenation.

The general mechanism involves the formation of a radical anion, which is then protonated by the alcohol. A second electron transfer followed by another protonation yields the dihydropyridine.

While specific examples of the Birch reduction of this compound are not extensively documented, the reduction of other alkoxypyridines follows this general pattern. masterorganicchemistry.com

Advanced Spectroscopic and Crystallographic Characterization of 3 Ethoxypyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-ethoxypyridine derivatives. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular framework of this compound.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals for both the pyridine (B92270) ring and the ethoxy substituent. The aromatic region typically shows four distinct signals corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring. Due to the electron-donating nature of the ethoxy group, these protons experience specific shielding or deshielding effects, leading to predictable chemical shifts. The proton at the C-2 position is generally the most deshielded. The ethoxy group itself presents as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group spin-spin coupling pattern.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For this compound, this includes five signals for the pyridine ring carbons and two for the ethoxy group carbons. The carbon atom directly bonded to the oxygen (C-3) is significantly shifted downfield. Chemical shifts in ¹³C NMR are sensitive to the electronic environment, making it a powerful tool for confirming substitution patterns on the pyridine ring. researchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Note: Data are predicted based on analogous compounds like 3-methoxypyridine (B1141550) and other substituted pyridines. rsc.orgchemicalbook.comnih.gov Actual values may vary depending on the solvent and experimental conditions.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)
H-2~8.2 - 8.4-Doublet (d)
C-2-~140 - 145-
C-3-~150 - 155-
H-4~7.2 - 7.4-Doublet of doublets (dd)
C-4-~123 - 128-
H-5~7.1 - 7.3-Multiplet (m)
C-5-~120 - 125-
H-6~8.1 - 8.3-Doublet (d)
C-6-~145 - 150-
-OCH₂-~4.0 - 4.2~60 - 65Quartet (q)
-CH₃~1.3 - 1.5~14 - 16Triplet (t)

Two-Dimensional NMR Techniques (COSY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons, typically those separated by two or three bonds (²J or ³J coupling). youtube.com For a this compound derivative, a COSY spectrum would definitively link the methylene quartet and the methyl triplet of the ethoxy group via a cross-peak. It would also show correlations between adjacent protons on the pyridine ring, helping to assign their specific positions. rsc.orgrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. youtube.comyoutube.com An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the -OCH₂- group to its corresponding ¹³C signal, and similarly for the -CH₃ group and each C-H bond on the pyridine ring. This technique is invaluable for the unambiguous assignment of carbon resonances. rsc.orgmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" for the compound. cardiff.ac.ukuark.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. The spectrum of this compound features several key absorption bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region. researchgate.netaps.org Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkage are prominent in the 1250-1050 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. For this compound, the symmetric "ring breathing" mode of the pyridine ring, often found around 1000 cm⁻¹, typically gives a strong and characteristic Raman signal. Aromatic C-H stretching and ring vibrations are also readily observed. nih.govaps.org The symmetric nature of many of the key vibrations in the pyridine ring makes Raman spectroscopy a particularly useful tool for its characterization.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Note: Frequencies are approximate and based on data from pyridine and related substituted compounds. nih.govaps.orgias.ac.in

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
C=N Ring Stretch1570 - 1610IR, Raman
C=C Ring Stretch1400 - 1580IR, Raman
Asymmetric C-O-C Stretch1220 - 1280IR
Symmetric C-O-C Stretch1020 - 1080IR
Ring Breathing Mode990 - 1030Raman
Aromatic C-H Out-of-Plane Bend700 - 900IR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns. libretexts.orgchemguide.co.uk

For this compound (C₇H₉NO), the molecular weight is 123.15 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 123. Under electron ionization (EI), the molecular ion undergoes fragmentation, yielding a pattern that is characteristic of the structure. Common fragmentation pathways for alkoxy-pyridines include:

Loss of an ethyl radical (•CH₂CH₃): This results in a fragment ion at m/z 94 ([M - 29]⁺).

Loss of ethylene (B1197577) (CH₂=CH₂): A rearrangement can lead to the loss of a neutral ethylene molecule, producing a fragment ion at m/z 95 ([M - 28]⁺), corresponding to 3-hydroxypyridine. This is often a prominent peak.

Cleavage of the pyridine ring: Further fragmentation can lead to smaller charged species characteristic of the pyridine core.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentIdentity
123[C₇H₉NO]⁺Molecular Ion [M]⁺
95[C₅H₅NO]⁺[M - C₂H₄]⁺
94[C₅H₄NO]⁺[M - C₂H₅]⁺
78[C₅H₄N]⁺Pyridine radical cation
66[C₄H₄N]⁺Fragment from ring cleavage

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of an ion. chemrxiv.orgresearcher.life For this compound, HRMS would be used to confirm the molecular formula C₇H₉NO by matching the experimentally measured exact mass of the molecular ion to its theoretical calculated mass (123.06841). mdpi.commdpi.com This capability is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. emerypharma.comcdc.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govsemanticscholar.org In a GC/MS analysis, a sample mixture is first injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound. This allows for the positive identification of this compound in a complex mixture and is also a powerful tool for assessing its purity.

Laser Injection Field Desorption/Ionization (LIFDI) Mass Spectrometry

Laser Injection Field Desorption/Ionization (LIFDI) mass spectrometry stands out as an exceptionally gentle ionization technique, making it highly suitable for the analysis of volatile, thermally labile, or reactive organometallic complexes that may not be well-characterized by other methods like electron ionization (EI-MS). nih.gov LIFDI is a powerful tool for determining the true molecular mass of compounds where other techniques might fail or induce fragmentation. linden-cms.decaltech.edu The method involves depositing a sample onto a specialized emitter under inert conditions, which is particularly advantageous for air- and moisture-sensitive substances. caltech.eduuni-heidelberg.denih.gov

The core principle of LIFDI, like its predecessors Field Ionization (FI) and Field Desorption (FD), is the removal of an electron from the analyte molecule under the influence of a very high electric field. linden-cms.decaltech.edu This process generates "cold," unexcited radical cations (M+•) with minimal excess energy transferred to the ion, resulting in clean mass spectra dominated by the intact molecular ion peak with little to no fragmentation. linden-cms.deuni-marburg.de This characteristic is invaluable for the unambiguous identification of this compound derivatives, especially when they are part of larger, more delicate molecular assemblies or organometallic frameworks. The technique is versatile, capable of ionizing polar and non-polar, volatile and non-volatile samples in various states of aggregation. linden-cms.de For instance, LIFDI has been successfully applied to the analysis of ionic liquids, such as N-hexylpyridinium tetrafluoroborate, where it cleanly identifies the intact cation. researchgate.net This demonstrates its potential for characterizing pyridinium (B92312) salts derived from this compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within molecules like this compound and its derivatives. The spectra of pyridine-containing compounds are typically characterized by π→π* and n→π* transitions. The π→π* transitions, which are generally of high intensity, are observed in the UV region and are sensitive to the extent of conjugation in the molecule. rsc.org The n→π* transition involves the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital.

The position and intensity of these absorption bands are significantly influenced by the nature and position of substituents on the pyridine ring, as well as the polarity of the solvent. nih.govresearchgate.net For instance, the electronic absorption spectra of azidopyridines show that the azide group perturbs the pyridine ring, with the effect being more pronounced for the 3-substituted isomer compared to the 2-substituted one. nih.gov In the case of this compound, the ethoxy group, an electron-donating substituent, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Studies on various substituted pyridines have shown that solvent-solute interactions can lead to significant spectral shifts. nih.gov The effect of the solvent's dipole moment often predominates over its refractive index in determining the position of the absorption maxima. nih.gov In complex systems, such as ruthenium(II) complexes incorporating pyridine-substituted ligands, the UV-Vis spectrum becomes more intricate, featuring metal-to-ligand charge transfer (MLCT) bands in addition to the ligand-centered transitions. acs.org Density functional theory (DFT) calculations are often employed to assign these complex electronic transitions. acs.org

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby establishing the exact conformation of this compound derivatives in the crystalline form. mdpi.commdpi.com

The structural analysis of related methoxypyridine and other pyridine derivatives provides a strong basis for understanding what can be expected from this compound systems. researchgate.netresearchgate.net For example, the SCXRD analysis of a luminescent mesogen containing a 2-methoxy-3-cyanopyridine core revealed a slightly non-planar, bent conformation. researchgate.net Such studies show that the pyridine ring itself is planar, but substituents can be twisted out of this plane. In one derivative, a 4-decyloxyphenyl ring was twisted by 41.91° relative to the central pyridine ring, while a 2-thiophenyl ring had a much smaller torsion angle of 4.41°. researchgate.net This kind of detailed conformational data is crucial for understanding structure-property relationships.

Below is a representative data table for a related substituted pyridine derivative, illustrating the type of crystallographic information obtained from an SCXRD experiment.

Table 1. Representative Crystal Data and Structure Refinement Details for a Substituted Pyridine Derivative. researchgate.net
ParameterValue
Empirical formulaC28H32N2O
Formula weight412.56
Temperature (K)100
Crystal systemOrthorhombic
Space groupAba2
a (Å)14.8343(5)
b (Å)44.690(2)
c (Å)7.3614(3)
Volume (ų)4880.2(3)
Z8
Calculated density (Mg/m³)1.123
Final R indices [I > 2σ(I)]R1 = 0.057, wR2 = 0.153

Crystal Packing and Supramolecular Interactions Analysis

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. mdpi.comgla.ac.uk These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. mdpi.com For this compound derivatives, key interactions include hydrogen bonds, π–π stacking, and C–H⋯π interactions. researchgate.netresearchgate.net

Hydrogen bonding is a dominant force in the crystal packing of many pyridine derivatives, particularly those with hydrogen-bond donor groups. nih.gov For example, in structures containing amide or hydroxyl groups, strong N—H⋯N(pyridine) or O—H⋯N(pyridine) hydrogen bonds can form, often leading to the creation of one-dimensional chains or two-dimensional sheets. researchgate.netnih.gov Even in the absence of strong donors, weaker C–H⋯O and C–H⋯N interactions play a significant role in stabilizing the three-dimensional architecture. researchgate.net

π–π stacking interactions between pyridine rings are also crucial. These can occur in parallel-displaced or edge-to-face (T-shaped) arrangements. researchgate.netresearchgate.net The substitution pattern and electronic nature of the pyridine ring influence the geometry and strength of these interactions. acs.org For instance, studies on fluorinated pyridines show a systematic change in packing from a herringbone (edge-to-face) motif to a parallel arrangement as the number of fluorine atoms increases. acs.org The presence of the ethoxy group in this compound can influence these interactions through steric and electronic effects.

Hirshfeld Surface Analysis and Interaction Energy Calculations

To quantitatively analyze and visualize the complex network of intermolecular interactions within a crystal, Hirshfeld surface analysis is a powerful tool. nih.govmdpi.comnih.gov The Hirshfeld surface is a mapped surface around a molecule in a crystal that visually represents its intermolecular contacts. The surface is colored according to properties like dnorm, which highlights regions of close contact (appearing as red spots) indicative of strong interactions like hydrogen bonds. nih.govresearchgate.net

Table 2. Calculated Interaction Energies (kcal/mol) for Pyridine Dimer Geometries. researchgate.net
GeometryBinding Energy (kcal/mol)
Parallel-sandwich-1.53
Antiparallel-sandwich-3.05
Parallel-displaced-2.39
Antiparallel-displaced-3.97
T-up-1.91
T-down-1.47

Luminescence Spectroscopy of Functionalized this compound Systems

While the parent this compound is not typically luminescent, its pyridine core can be incorporated into larger, functionalized systems that exhibit fluorescence or phosphorescence. researchgate.net The photophysical properties of such compounds are of great interest for applications in areas like bioimaging, sensing, and organic light-emitting diodes (OLEDs). researchgate.net

The luminescence of pyridine-based compounds is highly dependent on their molecular structure. By creating extended π-conjugated systems that include the pyridine ring, it is possible to design molecules that absorb UV or visible light and emit in the visible spectrum. For example, novel fluorophores containing two imidazo[1,2-a]pyridine units have been synthesized, exhibiting bright emission from the near-UV to the deep-blue region. researchgate.net Similarly, the design of bent-shaped luminescent mesogens incorporating a substituted pyridine core has been reported, demonstrating the versatility of the pyridine scaffold in creating photofunctional materials. researchgate.net

The substitution pattern on the pyridine ring plays a critical role in tuning the emission wavelength and quantum yield. Electron-donating groups (like the ethoxy group) and electron-withdrawing groups can be strategically placed to create donor-π-acceptor (D-π-A) systems, which often exhibit strong intramolecular charge transfer (ICT) character in their excited state, leading to intense and tunable emission. researchgate.net The derivatives of 3-hydroxy-2,2′-bipyridines, for instance, are noted for their interesting photophysical properties and their use as fluorescent probes for metal cations. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Ethoxypyridine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Applications

DFT is a widely used computational method for predicting the electronic structure of molecules. It is often employed to optimize molecular geometry (bond lengths, bond angles, and dihedral angles) and to calculate electronic properties. However, no specific studies applying DFT to determine the optimized geometry or electronic structure of 3-Ethoxypyridine were identified.

Ab Initio Methods (e.g., MP2) for Electronic Structure

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles of quantum mechanics without the use of empirical parameters. These methods can provide highly accurate descriptions of electronic structure. A literature search did not yield any studies that have applied MP2 or other ab initio methods to investigate this compound.

Conformational Analysis and Rotational Barriers

The ethoxy group attached to the pyridine (B92270) ring can rotate around the C-O bond, leading to different spatial arrangements or conformers. Conformational analysis would involve calculating the potential energy surface to identify stable conformers and the energy barriers for rotation. No published data on the conformational analysis or rotational barriers of this compound could be found.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Specific values for the HOMO, LUMO, and the energy gap for this compound have not been reported in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of chemical reactivity. No MEP maps or analyses for this compound were discovered during the literature review.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It examines charge transfer, hyperconjugation, and delocalization effects, which contribute to molecular stability. There are no available NBO analysis findings specifically for this compound.

Prediction and Validation of Spectroscopic Data against Experimental Results

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Theoretical calculations, primarily using Density Functional Theory (DFT), allow for the simulation of vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can then be validated against laboratory measurements, providing a robust methodology for structural confirmation and detailed vibrational mode assignment.

Methodology of Spectral Prediction

The standard approach for predicting the spectroscopic data of pyridine derivatives involves optimizing the molecular geometry using DFT methods, most commonly with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional. nih.govnih.gov This is paired with a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution of the molecule. nih.gov

Once the optimized, lowest-energy structure is obtained, the harmonic vibrational frequencies are calculated. These theoretical frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. To correct for this, the calculated frequencies are typically scaled using a scaling factor, which improves the agreement with experimental data. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical spectrum that can be directly compared to experimental results. nih.govmdpi.com

Vibrational Spectra (FT-IR and FT-Raman)

The agreement between scaled theoretical frequencies and experimental observations is generally very good, validating the accuracy of the computational model. nih.govresearchgate.net The following table, adapted from a study on 3-Ethylpyridine, exemplifies how such a validation is presented.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies for 3-Ethylpyridine (cm⁻¹) Data presented for illustrative purposes based on studies of a similar molecule.

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Vibrational Assignment
306530633068C-H stretching
159515941598C-C stretching (ring)
148114801483C-C stretching (ring)
142514241428CH₂ scissoring
103010311032Ring breathing
810811812C-H out-of-plane bend

Source: Adapted from methodology and findings for 3-Ethylpyridine. nih.gov

NMR Spectra (¹H and ¹³C)

Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts. The GIAO method is frequently used for this purpose within a DFT framework. nih.gov The calculated isotropic shielding values are converted into chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).

Comparing the predicted chemical shifts with experimental data helps in the unambiguous assignment of each proton and carbon atom in the molecule. erbakan.edu.trtsijournals.com Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be modeled in more advanced calculations but are often omitted in gas-phase simulations. mdpi.com

Table 2: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts This table is a hypothetical representation for this compound, based on common practices in computational chemistry.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2140.1139.5
C3155.8155.2
C4124.0123.6
C5121.5120.9
C6147.2146.8
C (ethoxy CH₂)63.563.1
C (ethoxy CH₃)14.914.7

The validation of predicted spectroscopic data against experimental results is a cornerstone of modern computational chemistry. It not only confirms the molecular structure but also provides a deeper understanding of its vibrational and electronic properties.

Coordination Chemistry of 3 Ethoxypyridine and Its Derivatives As Ligands

Applications of 3-Ethoxypyridine Metal Complexes in Catalysis:No studies detailing the use of this compound metal complexes in homogeneous or heterogeneous catalysis, including catalytic oxidation or cycloaddition reactions, were identified.

Generating content for the requested article would necessitate extrapolating data from different, albeit related, pyridine (B92270) compounds. This would violate the strict instructions to focus exclusively on this compound and to avoid introducing information outside the specified scope. Therefore, to maintain scientific accuracy and adhere to the user's constraints, the article cannot be written.

3 Ethoxypyridine As a Versatile Building Block in Complex Organic Synthesis

Utilization in the Construction of Functionalized Heterocycles

3-Ethoxypyridine serves as a key starting material in the synthesis of more complex heterocyclic systems. Its inherent reactivity allows for the construction of various fused and substituted ring structures, which are prevalent in medicinal chemistry and materials science. ias.ac.inrsc.org The activation of the pyridine (B92270) ring, often through N-alkylation or N-oxidation, is a common strategy to facilitate further transformations.

One primary application involves the synthesis of diverse pyridinium (B92312) salts. rsc.org These salts are not only stable compounds but also activated intermediates for subsequent reactions. For instance, the quaternization of the pyridine nitrogen enhances the ring's susceptibility to nucleophilic attack and cycloaddition reactions, paving the way for the creation of dihydropyridine (B1217469) and piperidine (B6355638) derivatives. nih.gov The formation of pyridinium salts from this compound allows for the introduction of a wide array of substituents, leading to structurally diverse scaffolds. rsc.org

Furthermore, this compound derivatives are employed in cycloaddition reactions to build bicyclic and polycyclic frameworks. The pyridine ring can act as a diene or a dienophile depending on the reaction conditions and substitution pattern, although inverse-electron-demand Diels-Alder reactions are more common for pyridine systems. acsgcipr.org For example, [3+2] cycloaddition reactions involving pyridinium ylides derived from precursors like this compound can lead to the formation of indolizidine-type structures. These reactions are often highly regio- and stereoselective. Another approach involves the formation of transient 3,4-pyridynes from this compound derivatives, which can then undergo cycloaddition with various trapping agents to yield highly functionalized, fused aromatic systems. nih.govnih.gov This method provides a powerful tool for accessing complex molecular architectures that would be difficult to synthesize through other means.

The synthesis of fused heterocycles, such as pyrido[3,4-b]indoles or other systems, can also commence from functionalized this compound. ias.ac.in These strategies often involve the initial elaboration of the pyridine core at the C2, C4, or C6 positions, followed by a ring-closing reaction to form the adjacent heterocyclic ring. The ethoxy group at the 3-position can influence the regioselectivity of these initial functionalization steps through its electronic effects.

Stereoselective Synthesis Employing this compound Scaffolds

The pyridine core is achiral, but it serves as an excellent scaffold for stereoselective synthesis, allowing for the introduction of chiral centers with high degrees of control. Methodologies involving this compound derivatives often rely on the activation of the ring, followed by an asymmetric transformation.

A notable example is the enantioselective dearomative addition of nucleophiles to activated pyridinium ions. nih.govacs.org In this approach, this compound is first converted into a chiral N-acylpyridinium ion. The presence of a chiral catalyst, typically a copper complex with a chiral ligand, then directs the addition of a Grignard reagent to a specific face of the pyridine ring, establishing a new stereocenter. While much of the research has focused on 4-alkoxypyridines, studies have shown that 3-substituted pyridines, including those with alkoxy groups, are also tolerated in these catalytic systems, affording the corresponding chiral dihydropyridone products with good yield and enantioselectivity. nih.govacs.org

Substrate DerivativeReagentCatalyst SystemProduct TypeYield (%)Enantiomeric Excess (ee %)
N-Acyl-3-ethoxypyridinium ionAlkyl GrignardCu(I)/Chiral LigandChiral Dihydropyridone6282

This table presents representative data based on findings for 3-substituted pyridines in enantioselective dearomatization reactions. nih.govacs.org

Stereoselectivity can also be achieved in cycloaddition reactions. For instance, the photochemical cyclization of pyridinium salts can produce bicyclic aziridines. nih.gov The stereochemical outcome of these reactions can be influenced by the substituents on the pyridine ring and the nitrogen atom. Similarly, in Diels-Alder reactions where a this compound derivative acts as the dienophile, the facial selectivity of the cycloaddition can be controlled by coordinating the pyridine to a chiral transition metal complex, thereby creating a chiral environment. acs.org

Furthermore, functionalization of the side chain of a this compound derivative can be performed stereoselectively. After an initial chemo- and regioselective reaction on the pyridine ring, subsequent transformations on an introduced substituent can be carried out using standard asymmetric synthesis methods, with the pyridine core acting as a directing or influencing group.

Chemo- and Regioselective Transformations for Advanced Molecular Architectures

The directing effects of the ethoxy group, combined with the intrinsic reactivity patterns of the pyridine ring, enable a high degree of control over chemical transformations, which is essential for the synthesis of complex molecules.

Regioselective Lithiation and Electrophilic Quenching: Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. While the ethoxy group in this compound is a relatively weak directing group compared to others, its electronic influence, coupled with the use of strong lithium bases, can favor deprotonation at specific positions. The primary sites for lithiation on the this compound ring are C2 and C4. The precise regiochemical outcome can be influenced by the choice of base, solvent, and temperature. Subsequent quenching of the resulting organolithium intermediate with various electrophiles provides a direct route to 2- or 4-substituted 3-ethoxypyridines. rsc.org

Formation and Trapping of Pyridyne Intermediates: A sophisticated method for achieving regioselective functionalization involves the generation of highly reactive 3,4-pyridyne intermediates from this compound derivatives. nih.govresearchgate.net By installing a leaving group (e.g., triflate) at the C4 position and a silyl (B83357) group at the C3 position (derived from this compound), treatment with fluoride (B91410) ions generates the pyridyne. The distortion of the triple bond in the pyridyne intermediate, influenced by substituents on the ring, governs the regioselectivity of subsequent nucleophilic additions or cycloadditions. nih.gov For instance, an electron-withdrawing substituent at the C2 position can favor nucleophilic attack at C4, while a substituent at C5 can direct the addition to C3. nih.gov This strategy allows for the controlled synthesis of di- and tri-substituted pyridines that are otherwise difficult to access. nih.gov

Pyridyne Precursor (from this compound)Trapping ReagentMajor Regioisomer
2-Substituted-3-TMS-4-OTf-pyridineN-Methylaniline4-Anilino-2-substituted-pyridine
5-Bromo-3-TMS-4-OTf-pyridineMorpholine3-Morpholino-5-bromo-pyridine

This table illustrates the principle of regioselective trapping of pyridynes, where the initial precursor can be conceptually derived from a this compound scaffold. nih.gov

Selective Alkylation of Pyridine N-Oxides: The conversion of this compound to its corresponding N-oxide activates the ring for different modes of reactivity. Specifically, it facilitates regioselective C-H alkylation at the C2 position. organic-chemistry.org Reactions with in-situ generated titanacyclopropanes (from olefins and titanocene (B72419) precursors) have been shown to proceed with high regioselectivity for 3-substituted pyridine N-oxides. organic-chemistry.org This method allows for the introduction of complex alkyl groups at the C2 position, and the resulting titanium intermediate can be further functionalized by quenching with various electrophiles, offering a versatile route to highly decorated pyridine derivatives. organic-chemistry.org

Integration of 3 Ethoxypyridine in Advanced Materials Science Research

Development of Liquid Crystalline Phases from 3-Ethoxypyridine Derivatives

The incorporation of pyridine (B92270) and its derivatives into the core of mesogenic (liquid crystal-forming) molecules is a well-established strategy for creating materials with desirable liquid crystalline properties. The nitrogen atom in the pyridine ring introduces a lateral dipole moment and can influence intermolecular interactions, which are crucial for the formation of various mesophases.

While direct research on liquid crystals derived specifically from this compound is limited, studies on structurally similar alkoxypyridine derivatives provide strong evidence for their potential in this field. For example, research on 2-methoxy-3-cyanopyridine derivatives has shown that these compounds can exhibit nematic liquid crystal phases. nih.gov The presence of an alkoxy group, such as the ethoxy group in this compound, can enhance the molecular aspect ratio and influence the melting point and clearing point of the liquid crystal.

The design of liquid crystals based on this compound would likely involve the attachment of rigid, calamitic (rod-like) groups to the pyridine core. The general structure of such a molecule would consist of:

A central this compound unit.

One or more rigid aromatic rings (e.g., phenyl, biphenyl) linked to the pyridine core.

A flexible terminal alkyl or alkoxy chain.

Optoelectronic Properties of this compound Containing Materials

Pyridine-containing materials are of significant interest for applications in optoelectronics due to their electron-deficient nature, which can facilitate electron transport. The incorporation of a this compound moiety into organic semiconductors could influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The ethoxy group, being an electron-donating group, can modulate the electronic properties of the pyridine ring. This can affect the absorption and emission spectra of the material, potentially shifting them to different wavelengths. Furthermore, the presence of the lone pair of electrons on the nitrogen atom of the pyridine ring allows for coordination with metal ions, opening up the possibility of creating phosphorescent materials for OLED applications.

While specific studies on the optoelectronic properties of materials containing this compound are not widely reported, the general principles of molecular design for organic electronic materials can be applied. For instance, incorporating this compound into a conjugated polymer backbone could lead to materials with interesting photophysical properties. The synthesis of such materials would likely involve cross-coupling reactions, such as Suzuki or Stille coupling, to link functionalized this compound units with other aromatic monomers.

Supramolecular Assembly and Self-Organization

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The this compound molecule possesses several features that make it an attractive component for designing self-assembling supramolecular structures.

The key features of this compound relevant to supramolecular assembly are:

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, allowing it to form predictable interactions with hydrogen bond donors.

Metal Coordination Site: The nitrogen atom can also coordinate to metal centers, enabling the formation of metallosupramolecular architectures, such as coordination polymers and discrete cages.

Ethoxy Group: The ethoxy group can influence the solubility of the molecule and can also participate in weaker interactions, such as van der Waals forces.

By functionalizing this compound with other recognition motifs, it is possible to create molecules that self-assemble into complex and well-defined structures. For example, attaching a hydrogen bond donor group to the this compound core could lead to the formation of one-dimensional tapes or two-dimensional sheets in the solid state.

The ability to control the self-organization of molecules is crucial for the development of new materials with applications in areas such as crystal engineering, molecular recognition, and nanotechnology. While the exploration of this compound in supramolecular chemistry is an emerging area, its inherent properties suggest a promising future for its use in the rational design of functional supramolecular systems.

Q & A

Q. What are the optimal synthetic routes for 3-ethoxypyridine, and how can reaction parameters be systematically optimized?

Answer: To optimize synthesis, begin with a literature review to identify existing protocols (e.g., nucleophilic substitution on 3-hydroxypyridine or catalytic ethoxylation). Key parameters include temperature (60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., NaH or K₂CO₃) . Design a factorial experiment to test combinations of these variables, using gas chromatography (GC) or HPLC to monitor yield and purity. Validate reproducibility by repeating reactions under identical conditions and comparing spectroscopic data (¹H NMR, IR) with literature values .

Q. How should researchers handle contradictory spectral data for this compound across different studies?

Answer: First, verify the integrity of your own data by cross-referencing with authentic standards and ensuring instrument calibration (e.g., NMR lock solvents, IR baseline correction) . For literature discrepancies, analyze the experimental conditions in conflicting reports: solvent effects, pH, or isotopic impurities can shift peaks. Use computational tools (e.g., DFT calculations) to predict vibrational or NMR spectra and compare with observed data . Document all adjustments transparently to aid peer review .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Answer: Prioritize hyphenated techniques like LC-MS or GC-MS for high specificity, especially in biological or multicomponent reaction matrices. For non-volatile samples, reverse-phase HPLC with UV detection (λ = 260–280 nm) is effective. Validate methods using spiked recovery experiments and internal standards (e.g., deuterated analogs) to account for matrix effects . Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic systems or supramolecular assemblies?

Answer: Use kinetic isotope effects (KIE) or Hammett plots to probe electronic effects of the ethoxy group on reactivity. For supramolecular applications, conduct X-ray crystallography or NMR titration experiments to characterize binding affinities with metals or host molecules. Pair experimental data with molecular dynamics simulations to model interactions at atomic resolution .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-precision applications?

Answer: Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity (>98%) and control critical process parameters (CPPs) rigorously. Use inline PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, to monitor reactions in real time. Perform stability studies under varying storage conditions (humidity, temperature) to identify degradation pathways .

Q. How can computational modeling predict the physicochemical properties of this compound derivatives?

Answer: Employ quantum mechanical software (e.g., Gaussian, ORCA) to calculate logP, pKa, and solubility parameters. Validate models against experimental data from analogues (e.g., 3-methoxypyridine). For bioactivity predictions, use docking studies (AutoDock Vina) to screen derivatives against target proteins. Cross-validate results with in vitro assays to refine predictive accuracy .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to handling this compound in laboratory settings?

Answer: Adhere to GHS classification for safe storage (e.g., flammability, toxicity) and ensure SDS compliance . For studies involving human-derived samples, obtain ethical approval for data anonymization and secure storage protocols . Disclose all conflicts of interest, including funding sources for synthetic methodologies .

Q. How should researchers address gaps in the literature regarding this compound’s environmental impact?

Answer: Design ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) and biodegradation studies under OECD guidelines. Use high-resolution mass spectrometry (HRMS) to identify transformation products in simulated environmental conditions. Publish negative results to prevent publication bias .

Q. What statistical approaches ensure robustness in structure-activity relationship (SAR) studies of this compound derivatives?

Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity. Use cross-validation (k-fold) to avoid overfitting and report confidence intervals for IC₅₀ values. Share raw data in supplementary materials to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.